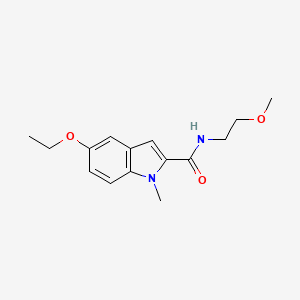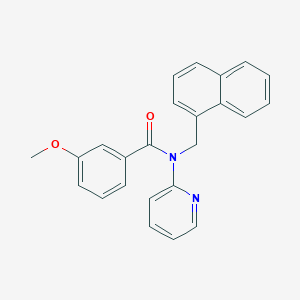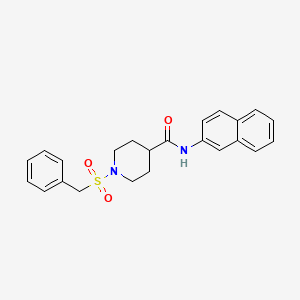![molecular formula C20H23FN8O3S B14985644 N-{4-[5-({2-[4-(4-fluorobenzyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14985644.png)
N-{4-[5-({2-[4-(4-fluorobenzyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a piperazine ring, a triazole ring, and an oxadiazole ring. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the triazole and oxadiazole rings, and finally, the acetylation to form the acetamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group or the triazole ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{5-[(2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
- N-(4-{5-[(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Uniqueness
The uniqueness of N-(4-{5-[(2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H23FN8O3S |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
N-[4-[5-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H23FN8O3S/c1-13(30)22-18-17(25-32-26-18)19-23-24-20(27(19)2)33-12-16(31)29-9-7-28(8-10-29)11-14-3-5-15(21)6-4-14/h3-6H,7-12H2,1-2H3,(H,22,26,30) |
Clave InChI |
QSKIEOZQWHTIIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)N3CCN(CC3)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14985563.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985568.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B14985589.png)
![N-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B14985592.png)
![1-[(4-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B14985605.png)
![1-(4-fluorobenzyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14985611.png)

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985624.png)
![4-(butanoylamino)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14985629.png)
![4-methyl-N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985632.png)

![N-(4-bromophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14985652.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B14985654.png)

